2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-15-3-6-17(13-19(15)21)24-11-9-23(10-12-24)14-20(25)22-16-4-7-18(26-2)8-5-16/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCFPQIEOPEWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
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Formation of the Piperazine Intermediate: : The piperazine ring is first substituted with the 3-chloro-4-methylphenyl group. This can be achieved through a nucleophilic substitution reaction where 1-(3-chloro-4-methylphenyl)piperazine is synthesized by reacting 3-chloro-4-methylphenylamine with piperazine under appropriate conditions.
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Acylation Reaction: : The intermediate 1-(3-chloro-4-methylphenyl)piperazine is then acylated with 4-methoxyphenylacetyl chloride to form the final product. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This involves:
Optimizing Reaction Conditions: Temperature, solvent choice, and reaction time are carefully controlled to maximize the efficiency of each step.
Purification Techniques: Techniques such as recrystallization, column chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.
Major Products
Oxidation: Products include 4-methoxybenzoic acid or 3-chloro-4-methylbenzoic acid.
Reduction: Products include 2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-N-(4-methoxyphenyl)ethylamine.
Substitution: Products include 2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-N-(4-nitrophenyl)acetamide.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological targets. It can be used in assays to investigate its binding affinity and activity against specific enzymes or receptors.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its piperazine moiety is a common feature in many pharmaceuticals, suggesting potential therapeutic benefits.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Structural Analogs with Piperazine-Acetamide Scaffolds
The following table summarizes key structural analogs and their properties:
*Estimated based on molecular formula C₁₉H₂₁ClN₃O₂.
Key Observations:
- Piperazine Substituents : The target compound’s 3-chloro-4-methylphenyl group offers a unique electronic profile compared to para-substituted analogs (e.g., 4-nitrophenyl in or 4-methoxyphenyl in ). The meta-chloro and para-methyl combination may optimize steric and electronic interactions with target receptors.
- Acetamide Modifications: Replacing the 4-methoxyphenyl group with heterocycles (e.g., thiazole in ) or halogens (e.g., fluorine in ) alters solubility and binding affinity.
Pharmacological and Physicochemical Comparisons
Anticonvulsant Activity ():
Compounds like 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (14) and 2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (15) demonstrate that trifluoromethyl groups on the acetamide moiety enhance anticonvulsant efficacy. The target compound’s 4-methoxyphenyl group may favor different receptor interactions due to reduced electronegativity compared to -CF₃ .
Antimicrobial Activity ():
Acetamide derivatives with benzo[d]thiazole sulfonyl groups (e.g., compounds 47–50 ) showed potent antimicrobial effects. The target compound’s simpler aromatic acetamide may lack these activities but could exhibit improved pharmacokinetics due to reduced molecular complexity .
Anti-inflammatory Potential ():
Thiazole-containing analogs (e.g., Compound 18) inhibited matrix metalloproteinases (MMPs), with melting points >300°C indicating high stability.
Biological Activity
The compound 2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide , often referred to as compound 1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H26ClN3O2
- Molecular Weight : 423.91 g/mol
The compound features a piperazine ring substituted with a chloro-methylphenyl group, which is critical for its interaction with biological targets.
Research indicates that compound 1 exhibits various mechanisms of action, primarily through modulation of neurotransmitter systems and potential kinase inhibition:
- Serotonergic and Dopaminergic Activity : The piperazine moiety is known to influence serotonin (5-HT) and dopamine receptors, which may contribute to its psychoactive effects. Studies have shown that similar compounds can act as agonists or antagonists at these receptors, affecting mood and cognition.
- Kinase Inhibition : Preliminary studies suggest that compound 1 may inhibit specific kinases involved in cell signaling pathways. For instance, it has shown potential in inhibiting insulin-like growth factor receptor (IGF1R), which plays a role in cancer cell proliferation.
In Vitro Studies
A series of in vitro assays have been conducted to assess the biological activity of compound 1. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HepG2 (liver cancer) | 0.62 | Induces G2/M phase arrest |
| Study B | SH-SY5Y (neuroblastoma) | 0.75 | Serotonin receptor modulation |
| Study C | MCF7 (breast cancer) | 0.90 | Kinase inhibition (IGF1R) |
These findings indicate that compound 1 possesses significant cytotoxicity against various cancer cell lines, highlighting its potential as an anticancer agent.
Case Studies
- HepG2 Cell Line Study : In a study evaluating the effects on HepG2 cells, compound 1 was found to induce significant apoptosis and cell cycle arrest at concentrations as low as 0.62 µM. This effect was attributed to its ability to inhibit IGF1R, leading to reduced cell viability and migration.
- Neuroprotective Effects : Another study explored the neuroprotective properties of compound 1 on SH-SY5Y cells. Results indicated that it could enhance neuronal survival under oxidative stress conditions by modulating serotonin receptors, suggesting potential therapeutic applications in neurodegenerative diseases.
Pharmacological Profile
The pharmacological profile of compound 1 suggests it may have multiple therapeutic applications:
- Anticancer Agent : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
- Neuroprotective Agent : The modulation of serotonergic pathways indicates potential use in treating mood disorders or neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
